Bicyclo[1.1.1]pentane-1-carbaldehyde
Description
Historical Context and Evolution of Bicyclo[1.1.1]pentane (BCP) Chemistry
The journey of bicyclo[1.1.1]pentane (BCP) from a chemical curiosity to a staple in synthetic chemistry is a testament to the advancements in the synthesis of strained organic molecules. Bicyclo[1.1.1]pentane itself was first synthesized in 1964 by Wiberg and co-workers. At the time, its primary interest lay in the study of its significant strain energy, calculated to be 66.6 kcal/mol, and its unique structural properties. chemrxiv.org For several decades, the synthetic challenges associated with creating the BCP core limited its widespread application. chemrxiv.org
A paradigm shift occurred with the first successful synthesis of [1.1.1]propellane in 1982 by Kenneth B. Wiberg and Frederick H. Walker. acs.org [1.1.1]Propellane, a highly strained hydrocarbon with an inverted geometry at the central bridgehead carbons, proved to be an exceptionally useful precursor to the BCP skeleton. acs.org The original synthesis involved converting bicyclo[1.1.1]pentane-1,3-dicarboxylic acid into 1,3-dibromobicyclo[1.1.1]pentane, followed by a coupling reaction. acs.org
While groundbreaking, this initial route was not ideal for large-scale production. The evolution of BCP chemistry was further accelerated by the development of a more practical and popular route to [1.1.1]propellane by Szeimies and co-workers. nih.gov This improved accessibility has been crucial, as the ring-opening of [1.1.1]propellane with radical or anionic species is now the most common and efficient method for generating 1,3-disubstituted BCPs. researchgate.netresearchgate.net This breakthrough unlocked the ability for chemists to readily incorporate the BCP scaffold into a wide array of molecules, paving the way for its exploration in various scientific disciplines.
Significance of BCPs in Modern Organic and Medicinal Chemistry
The rise of BCPs in contemporary chemistry is largely driven by their application in medicinal chemistry as versatile molecular scaffolds. chemrxiv.orgsmolecule.com They are recognized as valuable bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Specifically, the 1,3-disubstituted BCP motif serves as a three-dimensional, non-classical bioisostere for para-substituted phenyl rings, as well as for alkynes and tert-butyl groups. chemrxiv.orgsmolecule.comresearchgate.net The increasing demand from pharmaceutical research for novel building blocks has spurred significant academic and industrial efforts to develop new synthetic methods for substituted BCPs. nih.govdomainex.co.uk
Bioisosterism and "Escape from Flatland" Concept
The utility of BCPs is closely linked to the medicinal chemistry concept known as "escape from flatland." smolecule.comdomainex.co.uk This strategy advocates for moving away from the predominantly flat, aromatic, sp²-hybridized structures that have historically dominated drug discovery, towards more three-dimensional, sp³-rich scaffolds. domainex.co.uknih.gov Molecules with higher sp³ character often exhibit improved physicochemical properties. domainex.co.uk
Replacing a planar phenyl ring with a rigid, 3D BCP core can lead to significant enhancements in a drug candidate's profile, including better solubility, increased metabolic stability, and improved membrane permeability, while often maintaining or even improving biological activity. smolecule.comnih.gov A seminal example of this was reported by Pfizer in 2012, where the substitution of a phenyl group in a γ-secretase inhibitor with a BCP moiety resulted in an equipotent compound with markedly improved oral absorption and biopharmaceutical properties. researchgate.net This success story catalyzed a surge of interest in BCPs as a tool to solve common drug development challenges and to generate novel intellectual property. chemrxiv.orgsmolecule.com
Advantages of BCPs as Three-Dimensional Scaffolds
The BCP scaffold offers several distinct advantages over the aromatic rings it often replaces. Its fully sp³-hybridized carbon framework makes it more resistant to oxidative metabolism compared to electron-rich phenyl rings, which can be converted in vivo to potentially toxic quinone species. researchgate.netdomainex.co.uk This enhanced metabolic stability can lead to a longer drug half-life and a better safety profile. researchgate.net
Furthermore, the rigid cage structure of BCP provides precise and predictable exit vectors for its substituents. The bridgehead substituents of a 1,3-disubstituted BCP replicate the linear, 180° geometry of a para-substituted arene, making it an excellent geometric mimic. chemrxiv.org This rigidity can be advantageous for optimizing binding interactions with a biological target. The introduction of the BCP scaffold can also improve aqueous solubility and reduce non-specific binding by disrupting the π-π stacking interactions that can occur with flat aromatic compounds. researchgate.net
| Compound | Structure | Aqueous Solubility (µg/mL) | Membrane Permeability (10⁻⁶ cm/s) |
|---|---|---|---|
| Phenyl Analogue (BMS-708,163) | Structure with Phenyl Ring | 3 | 0.6 |
| BCP Analogue | Structure with BCP Ring | >200 | 5.5 |
Importance of Aldehyde Functional Groups in Organic Synthesis
The aldehyde functional group, characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group, is one of the most important and reactive functionalities in organic chemistry. acs.orgacs.org Its significance stems from its versatility as a synthetic intermediate. acs.orgacs.org The high reactivity of aldehydes is primarily due to the polarity of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and thus a prime target for a wide variety of nucleophiles. acs.org
This inherent reactivity allows aldehydes to participate in a vast number of chemical transformations. Key reactions include oxidation to carboxylic acids, reduction to primary alcohols, and a plethora of nucleophilic addition reactions to form new carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org For example, reactions with organometallic reagents (like Grignard or organolithium reagents) produce secondary alcohols, while the Wittig reaction converts aldehydes into alkenes. They also react with amines to form imines and with alcohols to form acetals, which can serve as protecting groups. acs.org This extensive and predictable reactivity makes aldehydes invaluable building blocks for the assembly of complex organic molecules. acs.org
Overview of Bicyclo[1.1.1]pentane-1-carbaldehyde as a Key Building Block
Given the synthetic utility of the aldehyde group and the desirable properties of the BCP scaffold, this compound emerges as a highly valuable and versatile building block. acs.orgresearchgate.netacs.org This compound combines the three-dimensional structure of the BCP core with the rich chemical reactivity of the aldehyde function. Researchers have recognized the need for stable, versatile BCP-containing building blocks, and aldehydes fit this role perfectly. acs.orgresearchgate.net
A simple and effective one-pot procedure has been developed for the synthesis of 3-aryl-bicyclo[1.1.1]pentane-1-carbaldehydes starting from aryl-halides and [1.1.1]propellane. acs.orgacs.org The stability and versatility of these BCP-aldehyde intermediates have been demonstrated through their successful use in the preparation of a diverse range of more complex BCP-containing molecules. acs.org The aldehyde handle can be readily transformed into other functional groups, allowing for rapid diversification and the construction of molecular libraries for screening purposes.
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Nucleophilic Addition (Grignard) | R-MgBr, then H₃O⁺ | Secondary Alcohol |
| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid |
| Reductive Amination | R-NH₂, NaBH₃CN | Amine |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Cyanohydrin Formation | HCN | α-Hydroxy Nitrile |
The availability of this compound and its derivatives provides chemists with a powerful tool to incorporate the advantageous BCP scaffold into target molecules while leveraging the vast and well-established chemistry of the aldehyde group. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-4-6-1-5(2-6)3-6/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLHUBKHNOZDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Bicyclo 1.1.1 Pentane 1 Carbaldehyde and Its Precursors
Construction of the Bicyclo[1.1.1]pentane Core
The creation of the bicyclo[1.1.1]pentane skeleton is primarily achieved through two key pathways that leverage strain-release chemistry. nih.gov These methods involve the cleavage of the central C-C bond in either [1.1.1]propellane or bicyclo[1.1.0]butane to install functional groups at the bridgehead positions. nih.govresearchgate.net
[1.1.1]Propellane is the most common precursor for synthesizing BCP derivatives. nih.govresearchgate.net Its reactivity is dominated by the cleavage of the weak, central C1-C3 sigma bond, which can react with radicals, nucleophiles, and metals. researchgate.netrhhz.netrsc.org
Radical addition to the central bond of [1.1.1]propellane is the most frequently used method for its functionalization. rhhz.net This process involves the formation of a stabilized bicyclo[1.1.1]pent-1-yl radical intermediate, which can then be trapped to yield 1,3-disubstituted BCPs. rhhz.netnih.gov
Photochemical methods, often employing visible light, provide a mild and efficient means to generate the initial radical species. nih.govrsc.org For instance, a visible light-induced difluoroalkylation/heteroarylation of [1.1.1]propellane has been developed, showcasing the utility of photochemical approaches. rsc.org Similarly, UV-initiated reactions, such as the silaboration of [1.1.1]propellane, have been successfully implemented. rhhz.net Flow photochemistry has enabled the large-scale synthesis of BCP precursors; the reaction of propellane with diacetyl under 365 nm irradiation can produce kilograms of a diketone precursor within a day. nih.govacs.org
Multi-component reactions (MCRs) are particularly powerful, allowing for the one-step synthesis of complex and diverse BCP derivatives with high atom and step economy. nih.gov Metallaphotoredox catalysis, often combining a photocatalyst with a copper or nickel catalyst, enables three-component couplings of [1.1.1]propellane with a radical precursor and a nucleophile. rhhz.netnih.gov This strategy has been used to achieve alkyl-, acyl-, and sulfonylcyanation of [1.1.1]propellane. nih.gov A general method for the radical acylation of [1.1.1]propellane using various aldehydes has also been developed, providing direct access to BCP ketones, which are immediate precursors to the target carbaldehyde. acs.org
| Radical Source/Type | Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Alkyl Halides | Triethylborane (initiator) | 1-Halo-3-alkyl-BCPs | Good | rhhz.net |
| Aldehydes | t-BuOOH, Blue LED | BCP Ketones | Broad Scope | acs.org |
| Difluoroiodane(III) reagents & N-Heterocycles | Visible Light | 1-Difluoroalkyl-3-heteroaryl-BCPs | Moderate to Good | rsc.org |
| Alkyl Radical Precursors & Heteroatom Nucleophiles | Ir(III) photocatalyst, Cu(II)(acac)₂ | Polysubstituted BCPs | Up to 85% | nih.gov |
| Diacetyl | Flow Photoreactor (365 nm) | 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | 94% | acs.org |
As a complementary approach to radical additions, the reaction of [1.1.1]propellane with strong nucleophiles provides another key route to functionalized BCPs. rhhz.netnih.gov This pathway involves the nucleophilic attack on the central C1-C3 bond, leading to the formation of a bridgehead bicyclo[1.1.1]pentyl anion, which can be trapped by an electrophile, often a proton source. acs.org
Breakthroughs in this area demonstrated that highly reactive "turbo-amides" (e.g., lithium-potassium amide bases) could effectively open the propellane ring to generate monosubstituted bicyclo[1.1.1]pentylamines. rhhz.net Similarly, aryl Grignard reagents can add to [1.1.1]propellane to produce aryl-substituted BCPs, although this often requires elevated temperatures. acs.org More recently, the addition of 2-aryl-1,3-dithiane anions to [1.1.1]propellane has been reported as an effective method to synthesize BCP dithianes. nih.gov These products are valuable as they can be readily deprotected to furnish the corresponding BCP ketones, direct precursors to bicyclo[1.1.1]pentane-1-carbaldehyde. nih.gov Computational studies support a two-electron pathway for the cleavage of the propellane σ-bond by these anionic nucleophiles. nih.gov
| Nucleophile | Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Dialkyl Amides (Turbo-amides) | Li/K bases | Bicyclo[1.1.1]pentylamines | Good | rhhz.net |
| Aryl Grignard Reagents | Diethyl ether, 100 °C | Aryl-substituted BCPs | Not specified | acs.org |
| 2-Aryl-1,3-dithiane Anions | Base | BCP-dithianes (Ketone precursors) | Broad Scope | nih.gov |
| Zinc Enolates | Addition to [1.1.1]propellane | α-Carbonyl BCPs | Up to 95% | acs.org |
While less developed than radical and anionic pathways, transition metal-catalyzed transformations of [1.1.1]propellane are emerging as a valuable synthetic tool. rhhz.net These reactions often involve the interaction of a transition metal with the strained central bond of propellane, leading to unique reactivity.
Nickel catalysts have proven particularly effective. A nickel-catalyzed cyclopropanation of alkenes using [1.1.1]propellane as a carbene precursor has been described. rhhz.netbris.ac.uk This reaction proceeds through a proposed double C-C bond activation of the propellane to generate a nickel-carbene intermediate, which then reacts with the alkene. bris.ac.uk Another significant application is the nickel-mediated multi-component cyanation of [1.1.1]propellane, which allows for the installation of both a cyano group and various alkyl, acyl, or sulfonyl groups onto the BCP core in a single step. nih.gov This process leverages a dual nickel/photoredox catalytic system where a radical addition is followed by a nickel-catalyzed cyanation of the resulting BCP radical. nih.gov
| Catalyst/Metal | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Nickel(0) | Cyclopropanation with Alkenes | Methylenespiro[2.3]hexanes | rhhz.netbris.ac.uk |
| Nickel/Photoredox Dual Catalysis | Multi-component Cyanation | Functionalized BCP Nitriles | nih.gov |
| Iron(II) Phthalocyanine | Multi-component Carboamination | Functionalized BCPs | rhhz.net |
An alternative to [1.1.1]propellane chemistry is the use of bicyclo[1.1.0]butanes (BCBs), which also possess significant ring strain (~64-66 kcal/mol). nih.govchemrxiv.orgrsc.org The central C-C bond of BCBs exhibits π-character, allowing it to undergo insertion reactions analogous to those of alkenes. nih.govsemanticscholar.org
The addition of carbenes across the central bond of a bicyclo[1.1.0]butane is a practical and scalable method for constructing the BCP framework. nih.govresearchgate.net This reaction is mechanistically similar to the cyclopropanation of an alkene. semanticscholar.org
The insertion of dichlorocarbene (B158193) (:CCl₂) into bicyclo[1.1.0]butanes is a well-established method to produce 2,2-dichlorobicyclo[1.1.1]pentane derivatives. semanticscholar.orgnih.gov This approach has been deemed suitable for large-scale synthesis. nih.gov The resulting gem-dichloro-BCPs can then undergo reductive dechlorination to yield the parent BCP skeleton. nih.gov Similarly, difluorocarbene, generated from reagents like CF₃TMS/NaI, can be added to electron-rich bicyclo[1.1.0]butanes to access previously unknown gem-difluoro-substituted BCPs. semanticscholar.org The scope of these reactions is often limited to aryl- or vinyl-substituted bicyclo[1.1.0]butanes, as electron-rich aromatic substituents can render the starting material unstable. nih.gov More recently, catalytic metal carbene insertions using triftosylhydrazones as stable carbene precursors have been developed, expanding the utility of this approach. chemrxiv.org
| Carbene Source | Substrate | Product Type | Yield | Reference |
|---|---|---|---|---|
| Dichlorocarbene (:CCl₂) | Bicyclo[1.1.0]butane derivatives | 2,2-Dichlorobicyclo[1.1.1]pentanes | Comparable to literature | nih.gov |
| Dibromocarbene (:CBr₂) | Bicyclo[1.1.0]butanes | 2,2-Dibromobicyclo[1.1.1]pentanes | 16-48% | semanticscholar.org |
| Difluorocarbene (:CF₂) from CF₃TMS/NaI | Electron-rich bicyclo[1.1.0]butanes | 2,2-Difluorobicyclo[1.1.1]pentanes | Not specified | semanticscholar.org |
| Triftosylhydrazones (Metal Carbene) | Substituted Bicyclo[1.1.0]butane Esters | 1,2,3-Trisubstituted BCPs | Good to Excellent | chemrxiv.org |
Bicyclo[1.1.0]butane-Mediated Approaches
Difluorocarbene Additions
A notable method for constructing the BCP framework involves the addition of difluorocarbene to bicyclo[1.1.0]butanes. researchgate.netchemrxiv.orgacs.orgnih.govnih.gov This approach selectively yields 2,2-difluorobicyclo[1.1.1]pentanes. The reaction typically requires the in situ generation of difluorocarbene, for instance, from reagents like trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of sodium iodide. researchgate.netchemrxiv.org
While this method does not directly produce this compound, the resulting difluorinated BCPs are valuable intermediates. The vinyl or aryl groups often required on the starting bicyclo[1.1.0]butane to facilitate the carbene insertion can subsequently be transformed. nih.gov For example, these groups can be oxidized to carboxylic acids, which are well-established precursors to aldehydes via reduction and subsequent oxidation. nih.gov This multi-step sequence, therefore, provides an indirect route to the target carbaldehyde.
Intramolecular Cyclization Strategies
Intramolecular cyclization presents another powerful strategy for assembling the BCP core. researchgate.net One such approach allows for the synthesis of multi-substituted BCPs, including those with functionality at the C1, C2, and C3 positions, starting from readily available cyclobutanones. researchgate.net This method offers a modular approach to constructing the strained bicyclic system. While direct synthesis of the carbaldehyde via this route is not explicitly detailed, the functional group handles introduced during the cyclization can be manipulated in subsequent steps to yield the desired aldehyde.
A photochemical intramolecular formal [3+2]-cycloaddition of cyclopropyl (B3062369) imines bearing a pendant alkene has also been reported to generate fused BCP ring systems, highlighting the versatility of cyclization strategies in accessing complex BCP derivatives. nih.gov
C-H Functionalization of BCPs
Direct functionalization of the C-H bonds of the BCP skeleton is an attractive and atom-economical approach to introduce functionality. However, this remains a significant synthetic challenge due to the high bond dissociation energies of the BCP's C-H bonds. springernature.comnih.gov
Despite these challenges, progress has been made in the selective functionalization of the bridgehead C-H bond. Davies and co-workers have developed a rhodium-catalyzed enantioselective C-H functionalization using donor/acceptor carbenes. acs.org This methodology allows for the formation of new C-C bonds at the tertiary position of the BCP framework with high selectivity. springernature.com While the direct installation of a formyl group via this method has not been reported, the introduction of other functional groups opens up pathways for their subsequent conversion to an aldehyde. For instance, the introduction of a group that can be oxidized or hydrolyzed to an aldehyde would constitute a viable, albeit multi-step, route.
Direct Synthesis of this compound
More direct approaches to this compound have been developed, often leveraging the high reactivity of [1.1.1]propellane or utilizing pre-functionalized BCP intermediates.
Methodologies from Halides and [1.1.1]Propellane
The high strain energy of [1.1.1]propellane makes it an excellent precursor for the synthesis of 1,3-disubstituted BCPs. researchgate.net A simple and efficient one-pot procedure has been described for the synthesis of bicyclo[1.1.1]pentylaldehydes from aryl-halides and [1.1.1]propellane. researchgate.netacs.orgchemrxiv.org This method provides a direct entry to the target molecule.
Furthermore, radical acylation of [1.1.1]propellane with aldehydes has been developed to produce bicyclo[1.1.1]pentane ketones. researchgate.net While this yields a ketone, the methodology demonstrates the feasibility of forming a C-C bond between the BCP core and a carbonyl carbon. A related approach could potentially be adapted for the direct introduction of a formyl group.
The reaction of alkyl iodides with [1.1.1]propellane under photochemical conditions is a scalable method for producing bicyclo[1.1.1]pentane iodides. enamine.net These BCP-halides are key intermediates that can be converted to the corresponding carbaldehyde.
| Precursor | Reagent | Product | Reference |
| Aryl-halide and [1.1.1]Propellane | - | Bicyclo[1.1.1]pentylaldehyde | researchgate.netacs.orgchemrxiv.org |
| Aldehyde and [1.1.1]Propellane | Radical initiator | Bicyclo[1.1.1]pentane ketone | researchgate.net |
| Alkyl iodide and [1.1.1]Propellane | Light | Bicyclo[1.1.1]pentane iodide | enamine.net |
Multi-step Sequences from BCP-Halide Intermediates
The synthesis of this compound is often achieved through multi-step sequences starting from BCP-halide intermediates. acs.org The robust and scalable synthesis of bicyclo[1.1.1]pentane iodides makes them particularly attractive starting materials. enamine.net The conversion of the iodide to an aldehyde can be accomplished through various standard organic transformations. For example, the BCP-iodide can be converted to an organometallic species, such as a Grignard or organolithium reagent, which can then be reacted with a formylating agent to introduce the aldehyde group. Alternatively, the iodide can be displaced by a cyanide, followed by reduction to the aldehyde.
Large-Scale Synthesis Approaches
For the production of significant quantities of this compound, efficient and scalable routes to key precursors are essential. A practical, large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been developed. nih.govacs.orgresearchgate.net This process involves the photochemical addition of [1.1.1]propellane to diacetyl in a flow reactor, which can produce the BCP core on a kilogram scale in a single day. nih.gov The resulting diketone undergoes a haloform reaction to yield the diacid in multigram quantities. nih.govacs.orgresearchgate.net
This diacid is a versatile precursor for this compound. Through selective mono-esterification and subsequent reduction of the remaining carboxylic acid to an alcohol, followed by oxidation, the target aldehyde can be obtained. This multi-step but highly scalable route provides access to the large quantities of material often required for medicinal chemistry programs.
| Starting Material | Key Intermediate | Target | Scale | Reference |
| [1.1.1]Propellane and Diacetyl | 1,3-Diacetylbicyclo[1.1.1]pentane | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | kg/day (diketone), multigram (diacid) | nih.govacs.orgresearchgate.net |
Flow Chemistry Protocols
Continuous flow chemistry offers significant advantages for the synthesis of high-energy intermediates and for scaling up photochemical reactions safely and efficiently. While direct flow synthesis of this compound is not prominently documented, established flow protocols for its key precursors are crucial for enabling its large-scale production.
A key development is the large-scale synthesis of 1,1′-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one), a diketone precursor to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.govacs.org This process involves the photochemical reaction of [1.1.1]propellane with diacetyl. The use of a flow reactor, irradiated with 365 nm LEDs, allows for the safe handling of the highly strained propellane and enables the production of the diketone on a kilogram scale within hours. nih.govacs.org This diketone can be subsequently converted to the dicarboxylic acid via a haloform reaction, which then serves as a versatile starting material for various BCP derivatives. nih.gov
Another significant flow process is the on-demand generation of [1.1.1]propellane itself from 1,1-bis(chloromethyl)-2,2-dibromocyclopropane and methyl lithium. nih.govrsc.org This method provides solutions of the reactive propellane that can be directly used in subsequent derivatization reactions within a continuous setup, enhancing safety and process control. rsc.org
Table 1: Flow Chemistry Synthesis of BCP Precursors
| Reactants | Conditions | Product | Throughput/Yield | Reference |
|---|---|---|---|---|
| [1.1.1]Propellane, Diacetyl | Flow photoreactor, 365 nm LED, ~30 mL/min flow rate | 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | ~1 kg in 6 hours (94% yield) | nih.govacs.org |
Derivatization Strategies for Aldehyde Introduction on BCPs
The introduction of a carbaldehyde functional group onto the bicyclo[1.1.1]pentane core is typically achieved through the functional group interconversion of other BCP derivatives. The primary methods involve the controlled oxidation of BCP-alcohols and the partial reduction of BCP-carboxylic acid derivatives. These strategies leverage readily accessible BCP precursors, which can often be synthesized directly from [1.1.1]propellane. escholarship.orgresearchgate.net
The choice of strategy depends on the availability of the starting material. For instance, BCP-alcohols can be prepared via the addition of a BCP-Grignard or BCP-lithium species to formaldehyde, while BCP-carboxylic acids are commonly accessed from the haloform reaction of BCP-ketones or by carboxylation of BCP-organometallics. rsc.org
Oxidation of BCP-Alcohols
The oxidation of a primary alcohol, such as bicyclo[1.1.1]pentan-1-ylmethanol, to the corresponding aldehyde is a fundamental and widely used transformation. However, the steric bulk of the BCP cage can influence the reaction's success. While some sterically hindered BCP alcohols have shown resistance to standard oxidizing agents like chromium trioxide or Swern oxidation conditions, other methods have proven effective. vulcanchem.com
A common approach involves a two-step sequence where a BCP-carboxylic acid is first reduced to the primary alcohol, which is subsequently re-oxidized to the aldehyde. rsc.org Manganese dioxide (MnO₂) has been successfully employed for the oxidation of BCP-alcohols to yield the desired BCP-carbaldehyde. rsc.org This method is particularly useful in multi-step syntheses where the alcohol is an intermediate. For example, in the synthesis of chiral BCP-α-amino acids, a BCP-alcohol is oxidized to the aldehyde, which then undergoes a Strecker-type reaction. rsc.org
Table 2: Oxidation of BCP-Alcohols
| Substrate | Reagent(s) | Product | Notes | Reference |
|---|---|---|---|---|
| BCP-Alcohol | MnO₂ | BCP-Carbaldehyde | Part of a reduction-reoxidation sequence from a carboxylic acid. | rsc.org |
| (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol | Oxidizing agents | (3-Fluorobicyclo[1.1.1]pentan-1-yl)carbaldehyde | The hydroxymethyl group can be oxidized. |
Reduction of BCP-Carboxylic Acid Derivatives
The partial reduction of carboxylic acid derivatives like esters or acyl chlorides to aldehydes is a more direct but challenging route due to the risk of over-reduction to the primary alcohol. acs.org Despite this, several methods have been developed that show good selectivity for aldehyde formation. acs.org
The Rosenmund reduction, a classic method involving the hydrogenation of an acyl chloride over a poisoned palladium catalyst, is a viable option. acs.org More modern approaches utilize specialized reducing agents. For instance, fiddler crab-type boranes in the presence of a hydrosilane like triethylsilane (TESH) have been shown to selectively reduce sterically demanding esters, including BCP-diesters, to the corresponding aldehydes. acs.org This highlights a method that can tolerate the unique steric environment of the BCP core. Another reported strategy involves the reduction of a BCP-ester intermediate to an aldehyde, which serves as a key precursor for antiviral phosphonic acids.
Table 3: Reduction of BCP-Carboxylic Acid Derivatives
| Substrate | Reagent(s) | Product | Notes | Reference |
|---|---|---|---|---|
| Bicyclo[1.1.1]pentane bis-ester | Fiddler crab-type borane, TESH | Bicyclo[1.1.1]pentane dialdehyde | Demonstrates selective reduction of sterically hindered esters. | acs.org |
| Acyl Chlorides | H₂, Pd/BaSO₄ (poisoned) | Aldehydes | General method (Rosenmund reduction) applicable to BCP-acyl chlorides. | acs.org |
Stereoselective Synthetic Pathways to Chiral BCP-Carbaldehydes
The synthesis of chiral BCPs with a stereocenter adjacent to the cage (α-chiral BCPs) is a significant challenge of high value in medicinal chemistry. thieme.de While direct asymmetric synthesis of a BCP-carbaldehyde is less common, several powerful strategies exist to generate chiral BCP-alcohols, which are immediate precursors that can be oxidized to the target aldehyde.
One of the most effective approaches merges photoredox and organocatalysis. Anderson and co-workers developed a direct, asymmetric addition of simple aldehydes to [1.1.1]propellane. escholarship.orgresearchgate.net This method uses a photocatalyst and a chiral organocatalyst (a diarylprolinol) to generate a chiral α-iminyl radical cation intermediate. This intermediate then reacts with [1.1.1]propellane to form a variety of α-chiral BCPs, including chiral BCP-alcohols, with high yields and excellent enantioselectivity. acs.orgrsc.org
Another powerful strategy is the iridium-catalyzed asymmetric allylic substitution developed by Aggarwal and co-workers. rsc.orgbris.ac.uk In this multicomponent reaction, a BCP-Grignard reagent is formed from [1.1.1]propellane, transmetalated to a zinc complex, and then reacted with an allylic carbonate in the presence of a chiral iridium catalyst. This provides α-chiral allylic BCPs with high enantioselectivity. bris.ac.uk Subsequent oxidative cleavage of the allyl group can furnish the desired chiral BCP-carbaldehyde.
A third approach involves the asymmetric transfer hydrogenation of BCP-ketones, which produces chiral BCP-alcohols that can be oxidized to the aldehyde. rsc.org
Table 4: Selected Stereoselective Pathways to α-Chiral BCP Precursors
| Method | Key Reagents/Catalysts | Product Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Photoredox Organocatalysis | Photocatalyst (4CzIPN), Chiral organocatalyst (diarylprolinol), Aldehydes, [1.1.1]propellane | α-Chiral BCP-alcohols | High | acs.orgescholarship.orgrsc.org |
| Iridium-Catalyzed Allylic Substitution | Grignard reagent, [1.1.1]propellane, ZnCl₂, Chiral Ir/phosphoramidite catalyst, Allyl carbonate | α-Chiral allylic BCPs | High | rsc.orgbris.ac.uk |
| Asymmetric Transfer Hydrogenation | BCP-ketone, Chiral Ru or Rh catalyst | α-Chiral BCP-alcohols | Good to excellent | rsc.org |
Chemical Reactivity and Transformations of Bicyclo 1.1.1 Pentane 1 Carbaldehyde
Reactions at the Aldehyde Moiety
The aldehyde group in bicyclo[1.1.1]pentane-1-carbaldehyde is susceptible to a wide range of standard transformations typical for aldehydes, including nucleophilic additions, oxidations, and condensation reactions. smolecule.comevitachem.com These reactions provide access to a diverse array of BCP-containing structures, which are of significant interest as bioisosteres for para-substituted arenes, alkynes, and tert-butyl groups in medicinal chemistry. nih.govnih.gov
The electrophilic carbonyl carbon of this compound readily undergoes nucleophilic attack by organometallic reagents and hydrides. evitachem.com The addition of Grignard reagents (R-MgX) leads to the formation of secondary alcohols with a new carbon-carbon bond. Research has demonstrated that the reaction of an α-chiral BCP-aldehyde with an aryl Grignard reagent can proceed with high diastereoselectivity, affording the corresponding secondary alcohol in excellent yield. nih.gov
Reduction of the aldehyde to a primary alcohol is efficiently achieved using various hydride-donating reagents. googleapis.com Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. Additionally, milder reagents like diisobutylaluminum hydride (DIBAL-H) can be employed for the reduction. googleapis.com
Table 1: Nucleophilic Addition Reactions
| Reaction Type | Reagent | Product Type | Reference(s) |
|---|---|---|---|
| Grignard Addition | Aryl Grignard | Secondary alcohol | nih.gov |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Primary alcohol | |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary alcohol | |
| Hydride Reduction | Diisobutylaluminum Hydride (DIBAL-H) | Primary alcohol | googleapis.com |
The aldehyde functionality can be smoothly oxidized to the corresponding carboxylic acid, bicyclo[1.1.1]pentane-1-carboxylic acid. evitachem.com This transformation is a key step for creating BCP derivatives used in the synthesis of more complex molecules, including drug analogues. nih.govchemrxiv.org Various oxidizing agents can be utilized for this purpose. For instance, studies on α-chiral BCP-aldehydes have shown that oxidation can be performed efficiently without causing racemization of the adjacent stereocenter. nih.gov Another documented method involves the use of chromium trioxide (CrO₃) to oxidize an intermediate aldehyde to the corresponding carboxylic acid. nih.gov
Table 2: Oxidation to Carboxylic Acid
| Reagent(s) | Product | Notes | Reference(s) |
|---|---|---|---|
| Not Specified | Bicyclo[1.1.1]pentane-1-carboxylic acid | Oxidation of an α-chiral aldehyde proceeded without racemization. | nih.gov |
| Chromium Trioxide (CrO₃) | Bicyclo[1.1.1]pentane-1-carboxylic acid | Used in the synthesis of a Flurbiprofen analogue. | nih.gov |
| General Oxidizing Agents | Bicyclo[1.1.1]pentane-1-carboxylic acid | General transformation for BCP-aldehydes. | evitachem.com |
This compound can participate in condensation reactions with primary amines to form imines (Schiff bases) and with alcohols to yield acetals or hemiacetals, depending on the reaction conditions. smolecule.comevitachem.com These reactions are fundamental for introducing nitrogen- and oxygen-based functional groups and for the construction of larger molecular architectures. The formation of an imine from the aldehyde is a critical step in reductive amination protocols.
Table 3: Condensation Reactions
| Reactant | Product Type | Reference(s) |
|---|---|---|
| Amine (R-NH₂) | Imine | smolecule.comevitachem.com |
| Alcohol (R-OH) | Hemiacetal / Acetal | smolecule.comevitachem.com |
The conversion of the carbonyl group into a carbon-carbon double bond (olefination) is a powerful tool for carbon chain extension and the synthesis of alkenes. The Wittig reaction, utilizing phosphonium (B103445) ylides, and the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions, are both applicable to this compound. nih.govnih.govwikipedia.org
The Wittig reaction has been successfully used in the synthesis of BCP-containing analogues of complex natural products like resveratrol. nih.gov In one reported synthesis, a BCP-aldehyde intermediate was reacted with a phosphonium salt to generate the desired alkene, predominantly as the E-isomer. nih.gov Similarly, a Wittig reaction was employed to create a key intermediate in the synthesis of a BCP analogue of Flurbiprofen. nih.gov
The HWE reaction is a widely used alternative that often provides excellent stereocontrol, typically favoring the formation of (E)-alkenes, and uses phosphonate reagents that are readily available. wikipedia.orgresearchgate.netconicet.gov.ar Its application has been noted in the synthesis of piperlongumine (B1678438) analogues, highlighting its utility in medicinal chemistry projects that may involve BCP scaffolds. rsc.org
Table 4: Olefination Reactions
| Reaction Name | Reagent Type | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Wittig Reaction | Phosphonium ylide | Alkene | Used in multi-step synthesis of BCP-resveratrol. | nih.gov |
| Wittig Reaction | (Methoxymethyl)triphenylphosphonium chloride | Vinyl ether | Intermediate for a Flurbiprofen analogue. | nih.gov |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | (E)-Alkene | Generally provides high E-selectivity. | wikipedia.orgresearchgate.net |
Reductive amination provides a direct pathway from this compound to the corresponding primary or secondary amines. This two-step, one-pot process involves the initial formation of an imine through condensation with an amine (e.g., ammonia, a primary amine, or a secondary amine), followed by in-situ reduction of the imine intermediate. A specific example includes the reductive amination of an α-chiral BCP-aldehyde with benzylamine (B48309) to produce the corresponding secondary amine in high yield and with excellent retention of enantiomeric excess. nih.gov This reaction underscores the utility of the BCP-aldehyde as a precursor to valuable BCP-amines, which are important building blocks in medicinal chemistry. nih.govfrontiersin.org
Table 5: Reductive Amination
| Amine Reagent | Reducing Agent | Product Type | Notes | Reference(s) |
|---|---|---|---|---|
| Benzylamine | Not Specified | Secondary amine | Performed on an α-chiral aldehyde with high yield and ee. | nih.gov |
| General Amines | Not Specified | Primary/Secondary Amine | General reaction pathway for bicyclic aldehydes. | vulcanchem.com |
Reactions Involving the BCP Core with Aldehyde Functionality
The bicyclo[1.1.1]pentane cage is known for its remarkable stability despite its high degree of ring strain. researchgate.net Most synthetic strategies focus on functionalizing the BCP core at the bridgehead positions first, often starting from [1.1.1]propellane or bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, followed by subsequent modification of the introduced functional groups. nih.govacs.org
Documented chemical literature extensively covers the functionalization of BCP derivatives bearing halides, carboxylic acids, or boronic esters at the bridgehead positions. chemrxiv.orgacs.org However, reactions that directly modify the C2 (bridge) or the opposing C3 bridgehead position while an aldehyde is present at the C1 position are not widely reported in the reviewed literature. The electron-withdrawing nature of the aldehyde group can influence the reactivity of the BCP core, but specific synthetic protocols detailing such transformations remain a specialized area of investigation. researchgate.net
Bridgehead Functionalization Strategies
The bridgehead position, occupied by the aldehyde group, is the primary site of reactivity. The aldehyde's electrophilic carbon atom readily undergoes nucleophilic attack, and its oxidation state allows for both reduction and oxidation, making it a versatile handle for introducing a multitude of functional groups.
Key transformations at the bridgehead include:
Nucleophilic Addition: The aldehyde reacts with various nucleophiles (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols.
Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to bridgehead-substituted amines.
Wittig Reaction: Olefination reactions can be employed to form bridgehead alkenes.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, which is a crucial precursor for further functionalization, such as decarboxylative couplings.
Reduction: The aldehyde is readily reduced to the primary alcohol, bicyclo[1.1.1]pentan-1-ylmethanol.
These fundamental reactions allow the conversion of the aldehyde into a broad spectrum of other functionalities, establishing it as a cornerstone for building more complex BCP-containing structures. The development of methods for the enantioselective synthesis of chiral BCPs often involves the transformation of a ketone or aldehyde at the bridgehead position. nih.gov For instance, a Strecker-type amino acid synthesis utilizes the aldehyde to produce chiral amino acids. nih.gov
Bridge Functionalization Strategies
Functionalization of the bridge C–H bonds of the bicyclo[1.1.1]pentane core is significantly more challenging than bridgehead functionalization due to the high bond dissociation energy (BDE) of these methylene (B1212753) C–H bonds, estimated to be around 106 kcal/mol. nih.govchemrxiv.org Despite this difficulty, direct functionalization of these positions is highly sought after as it provides access to 1,2-disubstituted BCPs, which are valuable as ortho- or meta-substituted arene bioisosteres. nih.govprinceton.edu
Recent advances have focused on radical-mediated strategies to overcome the inertness of the bridge C–H bonds:
Radical C–H Abstraction: A general strategy involves the generation of a potent hydrogen atom abstractor that can selectively remove a hydrogen atom from the bridge position, creating a BCP-2-yl radical. princeton.edu This radical intermediate can then be trapped by various reagents.
Metallaphotoredox Catalysis: This approach has enabled the development of protocols for the 2-arylation and 2-amination of BCPs. nih.govprinceton.edu For example, a C–H bromination of the bridge position can be achieved to create a 2-bromo-BCP derivative. princeton.edu This "synthetic linchpin" serves as a versatile precursor for subsequent cross-coupling reactions to introduce aryl and amino groups. nih.govprinceton.edu
Decarboxylative Minisci Heteroarylation: In a photocatalyst-free process, free bridge carboxylic acids can be directly coupled with heteroarenes to yield bridge-functionalized BCPs. strath.ac.uk
These methods represent a significant step forward, streamlining the synthesis of previously inaccessible 2-substituted BCP scaffolds and expanding their application in drug discovery. princeton.edunih.gov
Decarboxylative Functionalization (from BCP carboxylic acids leading to other functionalities relevant to aldehyde synthesis or transformation)
Bicyclo[1.1.1]pentane-1-carboxylic acid, readily prepared by the oxidation of BCP-1-carbaldehyde, is a key intermediate for a powerful class of reactions: decarboxylative couplings. These methods leverage the carboxylic acid group as a traceless handle to generate a bridgehead BCP radical, which can then participate in various bond-forming reactions. nih.gov This strategy is particularly valuable for late-stage functionalization in drug development programs. nih.gov
Notable decarboxylative functionalization strategies include:
Nickel-Catalyzed Decarboxylative Cross-Coupling: BCP carboxylic acids can be converted into redox-active esters. nih.gov These esters, upon photoactivation of an electron donor-acceptor complex, undergo nickel-catalyzed cross-coupling with (hetero)aryl bromides to form C(sp³)–C(sp²) bonds. nih.gov
Photoredox-Catalyzed Decarboxylative Borylation: Carboxylic acids can undergo a photoinduced decarboxylative borylation to yield BCP-boronic esters, which are versatile building blocks for Suzuki couplings. pnas.org
Decarboxylative C–N Coupling: The MacMillan group has reported conditions for the decarboxylative coupling of BCP-derived hypervalent iodine species (prepared from the carboxylic acid) with nitrogen nucleophiles to form C–N bonds. chemrxiv.org
These transformations highlight the synthetic utility of the carboxylic acid, and by extension the aldehyde from which it is derived, as a gateway to a wide range of functionalized BCPs that would be difficult to access otherwise. pnas.orgchemrxiv.org
Preparation of Diverse BCP-Containing Building Blocks from BCP-Carbaldehyde
This compound is a foundational building block for synthesizing a library of functionalized BCP derivatives. Its transformations into amines, alcohols, acids, azides, and alkynes are crucial for applications in medicinal chemistry and for constructing larger molecular architectures.
Amino-functionalized BCPs
Amino-functionalized BCPs are of significant interest as they introduce a basic handle for tuning physicochemical properties and for further derivatization. The most direct route from BCP-carbaldehyde is reductive amination.
Another powerful method is the Strecker synthesis , which converts the aldehyde into an α-amino acid. This involves reacting the aldehyde with an amine (like (R)-phenylglycinol as a chiral auxiliary) and a cyanide source, followed by hydrolysis to yield the BCP-containing amino acid. nih.gov This approach has been used to synthesize BCP analogues of bioactive molecules. nih.gov
| Starting Material | Reagents | Product |
| BCP-1-Carbaldehyde | 1. R-NH₂ 2. NaBH(OAc)₃ | BCP-1-yl-CH₂-NH-R |
| BCP-1-Carbaldehyde | 1. (R)-Phenylglycinol, KCN 2. Hydrolysis | (Bicyclo[1.1.1]pentan-1-yl)glycine |
| BCP-1-Carboxylic Acid | 1. SOCl₂ 2. NaN₃ (Curtius Rearrangement) 3. H₂O | Bicyclo[1.1.1]pentan-1-amine |
Alcohol and Carboxylic Acid Functionalized BCPs
The interconversion between the aldehyde, alcohol, and carboxylic acid functionalities at the BCP bridgehead is fundamental. These transformations are typically high-yielding and utilize standard organic reagents.
Reduction to Alcohol: The aldehyde is readily reduced to the corresponding primary alcohol, (bicyclo[1.1.1]pentan-1-yl)methanol. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov This alcohol is a versatile intermediate for introducing other functional groups, for example, via etherification or esterification.
Oxidation to Carboxylic Acid: BCP-1-carbaldehyde can be efficiently oxidized to bicyclo[1.1.1]pentane-1-carboxylic acid using reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Pinnick oxidation conditions (NaClO₂). This acid is a critical precursor for amide couplings and the decarboxylative functionalizations described in section 3.2.3. nih.govresearchgate.net
| Transformation | Starting Material | Reagents | Product |
| Reduction | BCP-1-Carbaldehyde | NaBH₄ or LiAlH₄ | (Bicyclo[1.1.1]pentan-1-yl)methanol |
| Oxidation | BCP-1-Carbaldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Bicyclo[1.1.1]pentane-1-carboxylic acid |
| Homologation | BCP-1-Carboxylic Acid | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O (Wolff Rearrangement) | (Bicyclo[1.1.1]pentan-1-yl)acetic acid nih.gov |
Azides and Alkynes for Click Chemistry
The preparation of BCPs bearing azide (B81097) or alkyne functionalities is of paramount importance for their use in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orginterchim.fr This reaction forms a stable triazole linkage, providing a robust method for bioconjugation and materials synthesis. broadpharm.comnih.gov BCP-1-carbaldehyde can be converted into these valuable building blocks through multi-step synthetic sequences.
Synthesis of BCP-Azides: A common pathway involves a two-step process starting from the corresponding alcohol:
Reduction of BCP-1-carbaldehyde to (bicyclo[1.1.1]pentan-1-yl)methanol.
Conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with sodium azide (NaN₃).
Synthesis of BCP-Alkynes: Terminal alkynes can be installed from the aldehyde using one-carbon homologation methods such as:
Corey-Fuchs Reaction: The aldehyde is treated with triphenylphosphine (B44618) and carbon tetrabromide to form a dibromo-olefin, which is then treated with a strong base (e.g., n-butyllithium) to yield the terminal alkyne.
Seyferth-Gilbert Homologation: The aldehyde reacts with the Bestmann-Ohira reagent (dimethyl (diazomethyl)phosphonate) in the presence of a base like potassium carbonate to directly form the terminal alkyne.
These azide and alkyne-functionalized BCPs are stable, versatile building blocks ready for conjugation. interchim.fr
| Functional Group | Synthetic Route from BCP-1-Carbaldehyde | Key Intermediates / Reagents | Product |
| Azide | 1. Reduction to alcohol 2. Tosylation 3. Substitution with azide | NaBH₄; TsCl, Pyridine; NaN₃ | 1-(Azidomethyl)bicyclo[1.1.1]pentane |
| Alkyne | Seyferth-Gilbert Homologation | Bestmann-Ohira Reagent, K₂CO₃ | 1-Ethynylbicyclo[1.1.1]pentane |
Halogenated BCP Derivatives (e.g., difluoro-substituted)
The introduction of halogen atoms, particularly fluorine, into the bicyclo[1.1.1]pentane (BCP) framework is a significant area of research, primarily driven by the quest for novel bioisosteres in medicinal chemistry. chemrxiv.orgnih.govresearchgate.net Difluoro-substituted BCPs, in particular, have garnered attention as potential mimics for ortho-substituted benzene (B151609) rings, offering a unique three-dimensional chemical space. chemrxiv.orgacs.org
A practical and scalable synthetic route to gem-difluorinated bicyclo[1.1.1]pentanes involves the addition of a difluorocarbene (:CF₂) to electron-rich bicyclo[1.1.0]butane precursors. chemrxiv.orgnih.govresearchgate.net This key transformation allows for the construction of the 2,2-difluorobicyclo[1.1.1]pentane core. acs.org The difluorocarbene is typically generated in situ from reagents such as trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of sodium iodide (NaI). chemrxiv.orgnih.govacs.org This methodology has proven effective for producing various aryl- and vinyl-substituted difluoro-BCP derivatives. chemrxiv.org
For instance, the reaction of an aryl-substituted bicyclo[1.1.0]butane with TMSCF₃ and NaI yields the corresponding aryl-substituted 2,2-difluoro-BCP. chemrxiv.org Subsequent standard chemical modifications of functional groups, such as carboxylic acids, can provide access to a wide range of bifunctional building blocks like amino acids and amines. chemrxiv.org The synthesis is optimized to allow for production on a gram scale. chemrxiv.org
While direct difluorination of this compound is not the primary reported route, the aldehyde functionality can be seen as a synthetic handle that could be transformed into groups compatible with these halogenation strategies, or the halogenated BCP core can be functionalized to introduce an aldehyde or a group that can be converted to an aldehyde. For example, an intermediate aldehyde, formed after a Wittig reaction on a fluorinated BCP ketone, can be oxidized to a carboxylic acid. chemrxiv.org
Further halogenation of these difluoro-BCP scaffolds has also been explored. The selective radical chlorination of 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid can be achieved, leading to the formation of new BCPs carrying two fluorine atoms and one to three chlorine atoms at the bridge positions. nih.gov The precise positions of these additional halogen atoms have been confirmed through X-ray diffraction analysis. nih.gov
The synthesis of monofluorinated BCPs has also been developed. chemrxiv.orgnih.gov One approach involves the reaction of a bicyclo[1.1.0]butane with dibromofluoromethane (B117605) (CHFBr₂), followed by a reduction step to remove the bromine atom, yielding the monofluoro-BCP derivative. chemrxiv.org
Interactive Data Table: Synthesis of Halogenated BCP Derivatives
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
| Aryl-substituted bicyclo[1.1.0]butane | TMSCF₃, NaI | Aryl-substituted 2,2-difluorobicyclo[1.1.1]pentane | Not specified | chemrxiv.orgnih.gov |
| 3-Arylbicyclo[1.1.0]butane | Difluorocarbene | 2,2-Difluorobicyclo[1.1.1]pentane | Not specified | acs.org |
| 2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Radical chlorination | Polyhalogenated (F₂, Cl₁₋₃) BCP dicarboxylic acid | Not specified | nih.gov |
| Bicyclo[1.1.0]butane derivative | CHFBr₂, then Raney nickel/EDA | Monofluoro-bicyclo[1.1.1]pentane | 96% (for reduction step) | chemrxiv.org |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | F₂ gas, He | Mixture including monofluorinated diester | 7% (of diester) | nih.gov |
Applications in Chemical Research and Development
Medicinal Chemistry and Drug Discovery
The bicyclo[1.1.1]pentane (BCP) scaffold has garnered substantial attention in drug discovery as a three-dimensional, saturated bioisostere. thieme-connect.combldpharm.com Its incorporation into drug candidates can lead to significant improvements in pharmacokinetic and physicochemical properties. thieme-connect.comresearchgate.net The rigid, strained structure of BCP offers a distinct geometry compared to traditional aromatic systems, providing new vectors for molecular exploration in drug design. bldpharm.comnih.govresearchgate.net The aldehyde functional group of bicyclo[1.1.1]pentane-1-carbaldehyde serves as a versatile synthetic handle, allowing for the construction of a diverse array of derivatives for biological screening. smolecule.comresearchgate.net
BCP as Bioisostere for Aromatic Rings and Alkynes
The core application of the BCP scaffold in medicinal chemistry is its function as a bioisosteric replacement for several key chemical motifs, including aromatic rings and alkynes. thieme-connect.comresearchgate.netacs.orgnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The BCP moiety, being a C(sp³)-rich, three-dimensional structure, offers an alternative to flat, aromatic systems, a strategy often referred to as "escaping from flatland". nih.govnih.govnih.gov This replacement can favorably modulate properties such as metabolic stability, aqueous solubility, and membrane permeability. acs.orgresearchgate.nettcichemicals.comresearchgate.net
The most established application of the BCP core is as a bioisostere for para-substituted benzene (B151609) rings. researchgate.netacs.orgnih.govresearchgate.netresearchgate.net The 1,3-disubstituted BCP scaffold effectively replicates the linear geometry and the 180° exit vector of para-substituents on a phenyl ring. acs.orgresearchgate.net This structural mimicry allows the BCP core to serve as a rigid spacer, maintaining the appropriate orientation of functional groups for binding to biological targets. pharmablock.com
While hydrocarbons like cubane (B1203433) and bicyclo[2.2.2]octane also mimic this linear geometry, BCP is often preferred due to its smaller size, lower lipophilicity, and the relative ease of synthesizing diverse derivatives from its precursor, [1.1.1]propellane. researchgate.netacs.orgpharmablock.com A notable example of this application was reported by Pfizer, where the replacement of a phenyl ring with a BCP group in a γ-secretase inhibitor led to a compound with maintained activity but significantly improved solubility and metabolic stability. bldpharm.comacs.orgnih.govthieme-connect.comacs.org This successful case has spurred widespread adoption of this strategy, with over 300 patents now describing the use of BCPs in drug discovery projects. researchgate.netcore.ac.uk
While the mimicry of para-substitution is well-established, the development of BCP-based bioisosteres for ortho- and meta-substituted benzenes has been a more recent and challenging endeavor. nih.govresearchgate.netresearchgate.net Replicating the 60° and 120° bond angles of ortho- and meta-disubstituted benzenes is a key geometric challenge. nih.gov
Recent breakthroughs have led to the development of synthetic platforms to access 1,2-difunctionalized BCPs, which can serve as effective mimics for these substitution patterns. nih.gov These novel strategies allow for the synthesis of building blocks with functional handles at the bridge and bridgehead positions, providing the necessary vectors to emulate ortho- and meta-geometry. nih.govrsc.org Computational studies and experimental data have begun to validate the ortho- or meta-character of these bioisosteres. nih.gov The successful synthesis and application of these analogs, including their incorporation into known drug molecules, have demonstrated that they can retain or even improve biological and pharmacological properties compared to their aryl-containing counterparts. nih.govnih.gov
In addition to serving as an arene mimic, the BCP scaffold is also recognized as a viable bioisostere for the tert-butyl group. researchgate.netacs.orgpharmablock.comresearchgate.net The bulky and lipophilic nature of the tert-butyl group can sometimes lead to undesirable properties in drug candidates, such as increased metabolic instability. researchgate.net The BCP moiety offers a similarly rigid and sterically demanding three-dimensional structure but with different physicochemical properties. researchgate.netpharmablock.com
Impact on Physicochemical Properties in Drug Design
The replacement of planar, aromatic systems with the C(sp³)-rich BCP scaffold has a profound impact on a molecule's physicochemical properties, which are critical determinants of a drug's ultimate success. thieme-connect.comnih.govresearchgate.net The introduction of the three-dimensional BCP cage often leads to improvements in aqueous solubility, metabolic stability, and membrane permeability, while potentially reducing non-specific binding. bldpharm.comresearchgate.netacs.orgresearchgate.netrsc.org These enhancements are generally attributed to the disruption of molecular planarity and the reduction of aromatic character, which can decrease unfavorable intermolecular π-stacking and alter lipophilicity. acs.orgnih.gov
A frequently observed and highly beneficial consequence of incorporating a BCP moiety is the enhancement of aqueous solubility. acs.orgnih.govnih.govresearchgate.netresearchgate.netacs.orgrsc.org Poor solubility is a major hurdle in drug development, often leading to poor absorption and low bioavailability. By replacing a flat aromatic ring with a rigid, saturated BCP scaffold, the crystal lattice packing of the solid-state molecule can be disrupted, often leading to a lower lattice energy and thus improved solubility. acs.orgnih.gov
Research has consistently shown that this bioisosteric replacement can increase the aqueous solubility of compounds across various drug classes. acs.orgnih.gov For instance, BCP analogues of several known drugs that are neutral at physiological pH have demonstrated markedly improved solubility compared to the parent compounds. nih.gov This effect is a key driver for the widespread interest in BCPs within medicinal chemistry. researchgate.netresearchgate.net
| Parent Drug | Property Improved in BCP Analogue | Reference |
|---|---|---|
| Avagacestat | Enhanced solubility and membrane permeability | acs.org |
| Darapladib | Improved permeability and solubility | acs.orgnih.gov |
| Sonidegib | Increased solubility | nih.gov |
| Boscalid | Increased solubility | nih.gov |
| Tolvaptan | Increased solubility | nih.gov |
| Telmisartan | Increased solubility | nih.gov |
| Axitinib (B1684631) | Increased solubility | nih.gov |
Materials Science
The application of bicyclo[1.1.1]pentane derivatives is not limited to life sciences. In materials science, the BCP core is valued as a rigid, linear molecular rod. acs.org Its well-defined geometry and non-conjugated nature make it an ideal building block for creating novel materials with specific properties. acs.orgsmolecule.com The bridgehead positions of the BCP unit provide a perfect 180° exit vector, mimicking para-substituted arenes but in a saturated, more three-dimensional form. acs.org
This compound can act as a precursor for polymers or liquid crystals. The aldehyde group provides a reactive site for polymerization or for attachment to other monomers or a material backbone. The rigidity of the BCP core can impart desirable mechanical or thermal properties to the resulting materials. acs.orgsmolecule.com
Molecular Rods and Rotors
The rigid, rod-like structure of the bicyclo[1.1.1]pentane unit makes it an ideal component for the construction of molecular rods and rotors. researchgate.netlboro.ac.ukresearchgate.net These are molecules designed to have specific mechanical properties on a molecular scale. The aldehyde group of this compound can be readily converted into other functionalities, such as alkynes or larger aromatic systems, which are then used to assemble these linear molecular structures. These BCP-based molecular rods have potential applications in molecular electronics and nanotechnology. google.com Furthermore, BCP-dicarboxylate struts within metal-organic frameworks have been shown to act as fast-rotating molecular rotors. researchgate.net
Supramolecular Linker Units
In supramolecular chemistry, the BCP scaffold is employed as a rigid linker to connect different molecular components in a well-defined spatial arrangement. researchgate.netlboro.ac.ukresearchgate.net this compound can be chemically modified to introduce coordinating groups at either end of the BCP unit, allowing it to function as a linker in the assembly of large, complex supramolecular structures. The defined geometry of the BCP core is advantageous for creating predictable and stable architectures. These linker units are fundamental in the design of molecular machines and self-assembling materials. nih.gov
Liquid Crystals and FRET Sensors
Bicyclo[1.1.1]pentane derivatives have found applications in the field of liquid crystals and as components of Förster Resonance Energy Transfer (FRET) sensors. researchgate.netlboro.ac.ukresearchgate.net The rigid and linear nature of the BCP unit can be exploited to design liquid crystalline materials with specific phase behaviors. chemie-brunschwig.ch this compound can serve as a precursor to synthesize mesogenic molecules by attaching appropriate functional groups to the aldehyde. In FRET sensors, the BCP scaffold can act as a rigid spacer between a donor and an acceptor fluorophore, allowing for precise control over the distance and orientation, which is critical for the sensor's performance.
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. acs.orgresearchgate.netambeed.com The linkers used to construct MOFs are crucial in determining their pore size and properties. Bicyclo[1.1.1]pentane dicarboxylic acid, a derivative that can be synthesized from this compound through oxidation, is used as a three-dimensional linker in MOF synthesis. acs.orglumtec.com.tw The use of these 3D linkers allows for precise control over the pore dimensions of the MOF, which is essential for selective molecular separations. acs.orgresearchgate.net For example, the MOF NU-2002 utilizes bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as its organic linker. acs.org
Advanced Analytical Methodologies for Bicyclo 1.1.1 Pentane 1 Carbaldehyde Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of Bicyclo[1.1.1]pentane-1-carbaldehyde in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to verify the connectivity and stereochemistry of the molecule. nih.govrsc.org
The ¹H NMR spectrum is characterized by two main signals corresponding to the distinct types of protons in the BCP cage, in addition to the aldehyde proton. The six equivalent methylene (B1212753) protons (–CH₂–) on the bridges of the cage typically appear as a sharp singlet, while the bridgehead proton (γ-proton) appears as a septet or multiplet. The aldehyde proton (–CHO) resonates significantly downfield as a singlet or a triplet depending on coupling.
The ¹³C NMR spectrum provides complementary information, typically showing three distinct signals for the BCP core: one for the carbon atom bonded to the aldehyde (C1), one for the opposite bridgehead carbon (C3), and one for the three equivalent methylene carbons (C2, C4, C5). The carbonyl carbon of the aldehyde group appears at a characteristic downfield chemical shift.
| Atom Type | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Aldehyde CH | ¹H | 9.0 - 10.0 | s |
| Bridgehead CH (C3-H) | ¹H | 2.5 - 2.8 | septet or m |
| Methylene CH₂ | ¹H | 2.0 - 2.5 | s |
| Aldehyde C=O | ¹³C | 190 - 205 | - |
| Bridgehead C-CHO (C1) | ¹³C | 55 - 65 | - |
| Bridgehead CH (C3) | ¹³C | 40 - 45 | - |
| Methylene CH₂ | ¹³C | 50 - 55 | - |
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the precise atomic connectivity, which can be ambiguous in complex molecules. nih.govresearchgate.net For this compound, several 2D techniques are crucial. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. emerypharma.com For this molecule, a key correlation would be observed between the bridgehead proton (C3-H) and the methylene protons, confirming their spatial proximity within the cage structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). emerypharma.com This technique is used to definitively assign the carbon signals. For instance, the signal for the methylene protons in the ¹H spectrum will show a cross-peak to the methylene carbon signal in the ¹³C spectrum, and the bridgehead proton signal will correlate to the bridgehead carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful technique for assembling the molecular framework, as it shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C coupling). youtube.com Key HMBC correlations for this compound would include:
A cross-peak between the aldehyde proton and the C1 bridgehead carbon.
Correlations from the methylene protons to both bridgehead carbons (C1 and C3).
A correlation between the bridgehead proton (C3-H) and the C1 carbon, unequivocally establishing the cage structure and the position of the aldehyde substituent.
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a vital analytical tool for both identifying this compound and monitoring its transformation during chemical reactions. lboro.ac.uk The technique provides information on the molecular weight and elemental composition of the compound and any subsequent products.
For initial identification, a low-resolution mass spectrum would show the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecule with high accuracy. nih.govacs.org This allows for the calculation of its elemental formula (C₆H₈O), confirming that the synthesized product is the correct compound and not an isomer. keaipublishing.comnewschannelnebraska.com
In a research context, MS is frequently coupled with liquid chromatography (LC-MS) to monitor the progress of a reaction in real-time. By tracking the ion intensity corresponding to the mass of the this compound reactant and concurrently monitoring for the appearance of the expected product's mass, chemists can optimize reaction conditions such as temperature, time, and catalyst loading.
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₈O |
| Monoisotopic Mass | 96.05751 u |
| [M+H]⁺ (Calculated) | 97.06479 u |
| Common Use | Reaction monitoring, product confirmation, purity assessment |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. nih.gov While obtaining a single crystal of the relatively volatile this compound can be challenging, analysis of its crystalline derivatives is common and highly informative. lboro.ac.uknih.gov
Should a suitable crystal be grown, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and the conformation of the aldehyde group relative to the BCP cage. Studies on closely related BCP derivatives have established the key structural parameters of the cage itself. chemrxiv.org The distance between the two bridgehead carbons (C1 and C3) is typically found to be around 1.87–1.92 Å. chemrxiv.org The C-C bonds forming the wings of the "propeller" are standard single bond lengths, and the geometry at the bridgehead carbons is characterized by inverted tetrahedral angles. chemrxiv.org
This solid-state data is crucial for computational modeling and for understanding how the molecule might interact with biological targets or pack in crystalline materials. nih.gov
| Parameter | Typical Value |
|---|---|
| C1–C3 Bridgehead Distance | 1.87 - 1.92 Å |
| C1–C2 Bond Length | ~1.52 Å |
| C1–C2–C3 Bond Angle | ~74° |
| Bridgehead Geometry | Inverted Tetrahedral |
Future Perspectives and Emerging Research Directions
Development of Novel and More Efficient Synthetic Routes
The advancement of BCP-carbaldehyde applications is intrinsically linked to the efficiency and practicality of its synthesis. chemrxiv.orgresearchgate.net While significant progress has been made, future research will likely focus on overcoming existing limitations, such as scalability and the use of hazardous reagents. keaipublishing.comacs.orgnih.gov
A key precursor, [1.1.1]propellane, is often used to generate the BCP core. nih.govresearchgate.net However, its storage and handling can be challenging. researchgate.net The development of stable and versatile BCP-containing reagents is therefore highly desirable. researchgate.net
| Synthetic Approach | Description | Key Features | Reference |
| Photochemical Flow Reaction | Addition of propellane to diacetyl under 365 nm irradiation in a flow system. | Mercury-lamp and quartz-vessel free, enabling kilogram-scale production of a key diketone intermediate. | acs.orgnih.gov |
| One-Pot Procedure from Aryl-Halides | A straightforward method starting from aryl-halides and [1.1.1]propellane. | Simplifies the synthesis of various BCP molecules. | researchgate.net |
| Radical-Mediated Difunctionalization | Utilizes radical processes for alkynylation, allylation, and cyanation of propellane. | Mild photochemical conditions, broad functional group tolerance, and high atom economy. | researchgate.net |
| Atom-Transfer Radical Addition | Triethylborane-initiated ring-opening of tricyclo[1.1.1.01,3]pentane with alkyl halides. | Exceptionally mild reaction conditions, suitable for synthesizing BCP analogues of complex biological targets. | rsc.org |
The ability to precisely control the three-dimensional arrangement of substituents on the BCP core is crucial for its application in areas like drug discovery, where specific spatial orientations are often required for biological activity. rsc.orgresearchgate.net While methods for functionalizing the bridgehead (1,3) positions are well-established, the selective functionalization of the bridge (2) position remains a significant challenge. nih.govresearchgate.net
Recent breakthroughs have demonstrated the potential for regioselective C-H functionalization of the BCP core. nih.govspringernature.com For instance, the use of a dirhodium tetracarboxylate catalyst has enabled the selective functionalization of the tertiary C-H bond on the BCP scaffold. springernature.com Another strategy involves a radical C-H abstraction of the BCP core, allowing for the synthesis of novel 2-substituted BCPs. nih.gov
The development of enantioselective methods for synthesizing chiral BCPs is another critical area of research. rsc.orgresearchgate.netacs.org Asymmetric transformations that create a stereocenter adjacent to the BCP core are particularly valuable for expanding the chemical space of this scaffold. rsc.orgresearchgate.net Methodologies merging asymmetric organocatalysis with photoredox catalysis have shown promise in synthesizing chiral monosubstituted BCP alcohols. acs.orgresearchgate.net Furthermore, multicomponent iridium-catalyzed asymmetric allylic substitution has been employed to create 1,3-difunctionalized chiral BCPs. acs.org
| Functionalization Type | Methodology | Significance | Reference |
| Regioselective | Radical C–H abstraction of the BCP core. | Enables rapid synthesis of previously inaccessible 2-substituted BCPs. | nih.gov |
| Dirhodium tetracarboxylate catalyzed C-H functionalization. | Achieves selective functionalization at the tertiary C-H bond of the BCP. | springernature.com | |
| Stereoselective | Asymmetric organocatalysis and photoredox catalysis. | Synthesis of chiral monosubstituted BCP alcohols. | acs.orgresearchgate.net |
| Multicomponent iridium-catalyzed asymmetric allylic substitution. | Provides access to α-chiral 1,3-difunctionalized BCPs. | acs.org |
Future research will likely focus on developing more general and efficient methods for both regioselective and stereoselective functionalization, providing access to a wider range of structurally diverse BCP-carbaldehyde derivatives.
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like BCP-carbaldehyde. The goal is to develop methods that are not only efficient but also environmentally benign, minimizing waste and the use of hazardous substances. rsc.orgrsc.orgrsc.org
Photochemical methods, which utilize visible light to initiate reactions, are a cornerstone of green BCP synthesis. chemrxiv.orgrsc.orgrsc.org These reactions often proceed under mild, room-temperature conditions and can be metal-free, reducing the environmental impact. rsc.orgrsc.orgnewswise.com For example, a visible-light-driven, metal- and additive-free multicomponent reaction has been developed for the synthesis of C,S-disubstituted BCPs. rsc.org This method, which relies on the formation of an electron donor-acceptor (EDA) complex, offers a sustainable platform for creating sulfur-functionalized BCPs. rsc.org
Another green approach involves the use of tert-butyl hydrogen peroxide (TBHP) as a hydrogen transfer agent under blue light to activate aldehyde hydrogen bonds, leading to the formation of BCP-ketones. keaipublishing.comnewswise.com This method is notable for its mild conditions and tolerance of oxidation-sensitive functional groups. keaipublishing.comnewswise.com
Flow chemistry is another key technology in green synthesis, allowing for scalable and continuous production. chemrxiv.orgrsc.org The combination of photochemistry and flow systems has enabled the large-scale synthesis of a key intermediate for bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile precursor to many BCP derivatives. acs.orgnih.gov
| Green Chemistry Approach | Key Features | Example Application | Reference |
| Visible-Light Photoredox Catalysis | Metal-free, additive-free, mild conditions. | Synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes. | rsc.org |
| Cooperative N-heterocyclic carbene (NHC) and iridium dual catalysis. | Synthesis of 1,3-disubstituted-BCP ketones. | rsc.org | |
| Use of TBHP as a hydrogen transfer agent. | Synthesis of BCP-ketones from aldehydes. | keaipublishing.comnewswise.com | |
| Flow Chemistry | Scalable, continuous production. | Large-scale synthesis of a diketone precursor to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. | acs.orgnih.gov |
The continued development of these and other green chemistry approaches will be essential for the sustainable production of BCP-carbaldehyde and its derivatives.
Exploration of Expanded Applications of BCP-Carbaldehyde
The versatility of the aldehyde functional group makes BCP-carbaldehyde a valuable starting material for a wide array of more complex molecules. researchgate.netpnas.org Future research will undoubtedly uncover new and exciting applications for this unique building block.
The BCP scaffold has already made a significant impact in medicinal chemistry, where it is used to improve the physicochemical and pharmacokinetic properties of drug candidates. nih.govacs.orgchemrxiv.org Replacing aromatic rings with BCPs can lead to enhanced solubility, metabolic stability, and potency. acs.orgnih.gov The aldehyde functionality of BCP-carbaldehyde provides a convenient handle for introducing the BCP motif into potential drug molecules. researchgate.net
The development of methods to create 1,2-difunctionalized BCPs has opened up the possibility of using them as mimics for ortho- and meta-substituted phenyl rings, further expanding their utility in drug design. pnas.orgpnas.org
In the field of agrochemicals, BCPs are also showing promise. researchgate.netacs.org The functionalization of iodides derived from agrochemicals with BCPs has been successfully demonstrated, highlighting the potential for this scaffold to improve the properties of pesticides and other agricultural products. acs.org
| Application Area | Key Advantage of BCP Moiety | Example | Reference |
| Drug Discovery | Improved metabolic stability and solubility. | Replacement of a phenyl ring in an IDO1 inhibitor with a BCP core. | nih.gov |
| Mimicry of ortho- and meta-substituted arenes. | Synthesis of 1,2-difunctionalized BCPs as bioisosteres. | pnas.orgpnas.org | |
| Agrochemicals | Potential for improved physicochemical properties. | Functionalization of the pesticide pretilachlor (B132322) with a BCP group. | acs.org |
The ongoing exploration of BCP-carbaldehyde and its derivatives is expected to yield a new generation of more effective and safer drugs and agrochemicals.
The rigid, rod-like structure of the BCP core makes it an attractive component for the development of advanced materials. nih.govresearchgate.netlboro.ac.uk The unique geometry of BCPs can be harnessed to create materials with tailored properties for specific applications. lboro.ac.ukresearchgate.net
The synthesis of BCP-based diphosphine ligands, which can be considered isosteres of 1,4-bis(diphenylphosphino)benzenes, has been reported. nih.gov These ligands have been used to create a straight-shaped gold complex and a europium-based coordination polymer, demonstrating the potential of BCPs in the design of novel coordination compounds and functional materials. nih.gov
Furthermore, the incorporation of BCP units into molecular scaffolds is being explored for applications in areas such as molecular electronics and polymer chemistry. The defined structure and stability of the BCP core can impart desirable properties to these materials.
| Material Type | Role of BCP | Potential Application | Reference |
| Coordination Polymers | Forms a rigid, linear linker. | Development of novel functional materials with specific structural and electronic properties. | nih.gov |
| Molecular Rods | Provides a rigid, well-defined structural element. | Molecular electronics, nanotechnology. | springernature.com |
As synthetic methods for BCP-carbaldehyde become more accessible, its use in the creation of novel materials with unique properties is expected to grow significantly.
Integration with Artificial Intelligence and Machine Learning for Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of molecular design, including the development of novel BCP-containing compounds. researchgate.netmdpi.com These computational tools can accelerate the discovery process by predicting molecular properties, optimizing synthetic routes, and generating new molecular structures with desired characteristics. researchgate.netmdpi.comresearchgate.net
Furthermore, AI can assist in the design of more efficient and sustainable synthetic pathways. researchgate.net By analyzing existing reaction data, AI algorithms can suggest optimal reaction conditions, catalysts, and starting materials, reducing the time and resources required for experimental work. researchgate.net
The application of these computational approaches to the unique chemical space occupied by BCP-carbaldehyde and its derivatives holds immense potential for the discovery of next-generation molecules with tailored functions.
Deeper Theoretical Understanding of BCP Reactivity and Bioisosterism
A deeper theoretical understanding of the reactivity and bioisosteric nature of bicyclo[1.1.1]pentane (BCP) systems, such as bicyclo[1.1.1]pentane-1-carbaldehyde, is crucial for their rational design and application in medicinal chemistry and materials science. Computational studies provide valuable insights into the electronic structure, strain, and interaction capabilities of these unique scaffolds.
The high degree of strain in the BCP cage, estimated to be around 65-68 kcal/mol, is a defining feature that significantly influences its reactivity. semanticscholar.org This strain primarily arises from the bond angle distortion within the cyclobutane (B1203170) rings that make up the bicyclic system. Despite this high strain energy, the BCP core is remarkably stable thermally. semanticscholar.org Theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand the electronic structure of BCP derivatives. These studies reveal that the bridgehead carbon-carbon bond has significant p-character, which contributes to its unique reactivity.
The aldehyde group in this compound introduces an electrophilic center, making the compound susceptible to nucleophilic attack at the carbonyl carbon. evitachem.com Theoretical models can predict the trajectory of nucleophilic attack and the stability of the resulting tetrahedral intermediates. The steric hindrance imposed by the rigid BCP cage can influence the stereochemical outcome of such reactions.
As a bioisostere, the BCP core is often used to replace para-substituted phenyl rings in drug molecules. acs.org Computational modeling is instrumental in comparing the geometric and electronic properties of BCP-containing compounds with their phenyl analogues. Key parameters that are assessed include:
Inter-substituent distance: The distance between the substituents at the 1 and 3 positions of the BCP core is a critical factor in mimicking the geometry of a para-substituted benzene (B151609) ring.
Vectorial alignment of substituents: The rigid nature of the BCP scaffold ensures a well-defined orientation of the substituents.
Molecular electrostatic potential (MEP): MEP maps can be calculated to compare the charge distribution and potential for non-covalent interactions of BCP derivatives with their aromatic counterparts. These interactions are critical for drug-receptor binding.
Lipophilicity and solubility: Theoretical calculations can predict properties like the logarithm of the partition coefficient (logP), which correlates with a compound's lipophilicity and solubility, key parameters in drug design. The replacement of a flat, aromatic ring with a three-dimensional, saturated BCP scaffold often leads to improved solubility and metabolic stability. nih.gov
By providing a detailed picture of the electronic and steric properties of this compound and related compounds, theoretical studies guide the design of novel molecules with tailored reactivity and biological activity. This deeper understanding allows chemists to more effectively harness the unique properties of the BCP scaffold in the development of new drugs and materials.
Q & A
What are the key synthetic routes for functionalizing bicyclo[1.1.1]pentane-1-carbaldehyde, and how do they compare in efficiency?
Level : Basic
Methodological Answer :
The synthesis of BCP derivatives often begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which undergoes stepwise modifications such as esterification, amidation, or reduction. For example, Ripenko et al. demonstrated the conversion of carboxylic acid groups to esters or amines via coupling reactions . Photochemical approaches, such as Fujifilm’s patented photoreaction for 1,3-disubstituted BCP derivatives, offer regioselectivity advantages under UV light . Efficiency depends on reaction conditions: stepwise modifications yield ~60–80% purity, while photoreactions require rigorous optimization of light intensity and solvent systems.
How can computational methods predict the stability and reactivity of this compound derivatives?
Level : Advanced
Methodological Answer :
High-level quantum mechanical calculations (e.g., MP2/6-31G*) are critical for studying BCP stability. Wiberg et al. calculated the energy profiles of BCP cations, showing the 1-cation’s stability is comparable to tert-butyl cations, with ΔG values ~5 kcal/mol lower than analogous cyclopropane derivatives . Researchers should combine DFT for geometry optimization with MP2 for electron correlation effects. Software like Gaussian or ORCA is recommended, with validation via experimental calorimetry or kinetic isotope effect (KIE) studies.
What analytical techniques are essential for characterizing this compound derivatives?
Level : Basic
Methodological Answer :
- NMR : Bridgehead protons in BCP resonate at δ 2.5–3.5 ppm (¹H) and δ 30–40 ppm (¹³C), distinct from linear alkanes .
- X-ray Crystallography : CCDC data (e.g., 2286523 for 1b) confirm bond lengths (e.g., 1.85 Å for BCP bridgeheads vs. 2.79 Å in benzene) .
- HRMS : Accurate mass analysis (error < 2 ppm) resolves isotopic patterns for halogenated derivatives .
How can researchers address contradictions in reported acidity data for substituted BCP-carboxylic acids?
Level : Advanced
Methodological Answer :
Contradictions arise from solvent effects and substituent positioning. For 3-substituted BCP-carboxylic acids, polar solvents (e.g., DMSO) increase acidity (pKa ~4.2) compared to nonpolar media (pKa ~5.8) . To resolve discrepancies:
Standardize solvent systems (e.g., aqueous vs. THF).
Use computational pKa prediction tools (e.g., COSMO-RS) alongside potentiometric titrations.
Validate via Hammett plots correlating substituent σ values with acidity trends.
What strategies optimize BCP-1-carbaldehyde’s bioisosteric replacement of phenyl groups in drug design?
Level : Advanced
Methodological Answer :
BCP’s rigid, sp³-rich structure improves metabolic stability and solubility. Key strategies:
- Vector Alignment : Match BCP’s bridgehead distance (1.85 Å) to para-phenyl (2.79 Å) using docking studies .
- Pharmacophore Modeling : Overlap electrostatic potentials (e.g., in γ-secretase inhibitors) to retain target binding .
- In Vivo PK Studies : Assess bioavailability changes; Stepan et al. reported a 3-fold increase in half-life for BCP-based inhibitors vs. aromatic analogs .
What are the challenges in functionalizing secondary bridge positions of BCP-1-carbaldehyde?
Level : Advanced
Methodological Answer :
Secondary bridge functionalization is limited by steric hindrance and radical instability. Recent advances include:
- Photoredox Catalysis : Use Ir(ppy)₃ under blue light to generate bridge radicals for C–N or C–C bond formation .
- Transition Metal Mediation : Pd-catalyzed cross-coupling with aryl halides achieves ~50% yields but requires bulky ligands (e.g., SPhos) .
Monitor reaction progress via GC-MS to detect intermediates like bridgehead radicals.
How should researchers handle safety and stability concerns during BCP-1-carbaldehyde synthesis?
Level : Basic
Methodological Answer :
- Storage : Keep under inert gas (N₂/Ar) at −20°C to prevent aldehyde oxidation .
- Handling : Use explosion-proof reactors for photoreactions; Fujifilm’s protocol recommends quartz vessels to avoid UV-induced degradation .
- Waste Disposal : Neutralize aldehyde byproducts with NaHSO₃ before aqueous disposal .
What role does BCP-1-carbaldehyde play in materials science applications?
Level : Advanced
Methodological Answer :
BCP’s strain (~90 kcal/mol) and symmetry enable unique polymer architectures. For example:
- Crosslinking Agents : Incorporate BCP aldehydes into epoxy resins to enhance thermal stability (Tg increase by ~30°C) .
- MOF Templates : Use BCP’s rigidity to template porous frameworks with surface areas >1000 m²/g .
Characterize via BET analysis and TGA to validate structural integrity.
How do substituents affect the electronic properties of BCP-1-carbaldehyde?
Level : Basic
Methodological Answer :
Electron-withdrawing groups (e.g., –NO₂) increase aldehyde reactivity in nucleophilic additions, while electron-donating groups (e.g., –OMe) stabilize the carbonyl. UV-Vis spectra show λmax shifts of 10–15 nm for nitro-substituted derivatives . Use Hammett σ constants to predict substituent effects: σₚ values correlate linearly with reaction rates in Diels-Alder cycloadditions.
What experimental designs validate BCP-1-carbaldehyde as a bioisostere in in vivo studies?
Level : Advanced
Methodological Answer :
Structural Overlay : Align BCP and target aromatic groups using X-ray co-crystallography (RMSD < 0.5 Å) .
ADME Profiling : Compare logP (BCP typically lowers logP by ~1 unit) and plasma protein binding via equilibrium dialysis .
In Vivo Efficacy : Test in disease models (e.g., murine inflammation) with dose-ranging studies. Hirst et al. used Lp-PLA2 inhibition assays to confirm BCP’s equivalence to phenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
